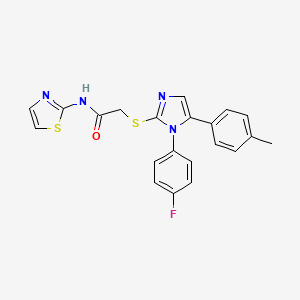

![molecular formula C14H11N7OS3 B2589824 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1226432-57-0](/img/structure/B2589824.png)

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

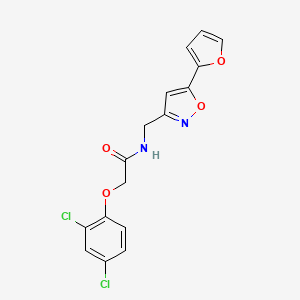

“N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which offers advantages such as being reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Molecular Structure Analysis

The molecular structure of “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is complex, with multiple rings and functional groups. The imidazo[1,2-a]pyridine core is a key feature of its structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction starts with the formation of a carbanion intermediate from a malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Compounds featuring imidazo[1,2-a]pyridine and 1,3,4-thiadiazole rings have been synthesized and evaluated for various biological activities. For instance, a study focused on the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents, though they displayed more prominent cytoprotective properties in ethanol and HCl-induced ulcer models rather than antisecretory activity (Starrett et al., 1989).

Chemical Synthesis and Characterization

- Research into the chemical synthesis of heterocyclic compounds containing thiadiazole and oxadiazole rings has led to the creation of novel molecules. One study reported the synthesis of mono- and bicyclic heterocyclic derivatives incorporating 1,3,4-thiadiazole, showing the versatility of these heterocyclic frameworks in constructing complex molecules (El‐Sayed et al., 2008).

Antitumor and Antioxidant Activities

- The potential of 1,3,4-thiadiazoles as antitumor and antioxidant agents has been explored, with studies revealing that certain derivatives exhibit promising activity. For example, the annulation of 2-amino-1,3,4-thiadiazole with various compounds resulted in derivatives evaluated for their antitumor properties, highlighting the applicability of these heterocycles in medicinal chemistry (Hamama et al., 2013).

Insecticidal Properties

- Some derivatives incorporating a thiadiazole moiety have been assessed for their insecticidal activity, demonstrating the potential of these compounds in agricultural applications. The synthesis of innovative heterocycles and their evaluation against the cotton leafworm, Spodoptera littoralis, serves as an example of the potential use of thiadiazole derivatives in pest control (Fadda et al., 2017).

Zukünftige Richtungen

The future directions for “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” could involve further exploration of its potential applications in medicinal chemistry, given the wide range of bioactivity associated with the imidazo[1,2-a]pyridine core . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines have been found to exhibit a broad range of bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. For example, if the compound acts as a CDK inhibitor, it would bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting cell cycle progression .

Biochemical Pathways

Again, the affected pathways would depend on the specific targets of the compound. If the compound acts as a CDK inhibitor, it would affect the cell cycle control pathway .

Pharmacokinetics

Imidazo[1,2-a]pyridines are generally well-absorbed and have good bioavailability .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound acts as a CDK inhibitor, it could lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7OS3/c1-8-11(25-20-17-8)12(22)16-13-18-19-14(24-13)23-7-9-6-21-5-3-2-4-10(21)15-9/h2-6H,7H2,1H3,(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDISWZKHBXQOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2589747.png)

![Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2589752.png)

![(E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2589753.png)

![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)

![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)

![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)